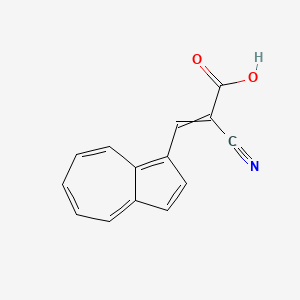
3-(Azulen-1-yl)-2-cyanoprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azulen-1-yl)-2-cyanoprop-2-enoic acid is a compound that features an azulene moiety, which is known for its unique structure and properties. Azulene is a bicyclic aromatic hydrocarbon that is notable for its deep blue color, which is unusual for hydrocarbons. The presence of the azulene ring in this compound imparts unique electronic properties to the molecule, making it of interest in various fields of research and application.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azulen-1-yl)-2-cyanoprop-2-enoic acid typically involves the condensation of azulene derivatives with cyanoacetic acid derivatives. One common method involves the reaction of azulene-1-carbaldehyde with cyanoacetic acid in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques could be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Azulen-1-yl)-2-cyanoprop-2-enoic acid can undergo various types of chemical reactions, including:
Electrophilic Substitution: The azulene ring is highly reactive towards electrophiles due to its electron-rich nature. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.
Nucleophilic Addition: The cyano group in the molecule can participate in nucleophilic addition reactions, such as the addition of Grignard reagents or organolithium compounds.
Condensation Reactions: The compound can undergo further condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used. Reactions are typically carried out in solvents like acetic acid or dichloromethane.
Nucleophilic Addition: Reagents such as methylmagnesium bromide or butyllithium are used, often in anhydrous ether or tetrahydrofuran (THF) as solvents.
Condensation Reactions: Aldehydes or ketones are used as reactants, with bases like piperidine or pyridine as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated azulene derivatives, while nucleophilic addition can produce cyanohydrins or other addition products.
科学的研究の応用
3-(Azulen-1-yl)-2-cyanoprop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of skin disorders and cancer.
Industry: The compound is investigated for its use in optoelectronic devices, such as organic field-effect transistors and solar cells, due to its unique electronic properties.
作用機序
The mechanism of action of 3-(Azulen-1-yl)-2-cyanoprop-2-enoic acid is primarily related to its ability to interact with various molecular targets through its electron-rich azulene ring and reactive cyano group. The azulene moiety can participate in π-π interactions with aromatic residues in proteins, while the cyano group can form hydrogen bonds or undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Azulene: The parent compound of 3-(Azulen-1-yl)-2-cyanoprop-2-enoic acid, known for its deep blue color and unique electronic properties.
Guaiazulene: A derivative of azulene with anti-inflammatory and antioxidant properties, commonly used in cosmetics and pharmaceuticals.
Chamazulene: Another azulene derivative with anti-inflammatory properties, found in chamomile oil.
Uniqueness
This compound is unique due to the presence of both the azulene ring and the cyano group, which impart distinct electronic and reactive properties. This combination makes it particularly valuable in the synthesis of new materials and the exploration of novel biological activities.
特性
CAS番号 |
652142-21-7 |
|---|---|
分子式 |
C14H9NO2 |
分子量 |
223.23 g/mol |
IUPAC名 |
3-azulen-1-yl-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C14H9NO2/c15-9-12(14(16)17)8-11-7-6-10-4-2-1-3-5-13(10)11/h1-8H,(H,16,17) |
InChIキー |
JXIGCEMCPAXLFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=CC(=C2C=C1)C=C(C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


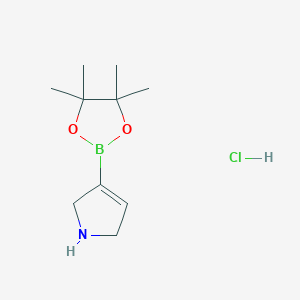
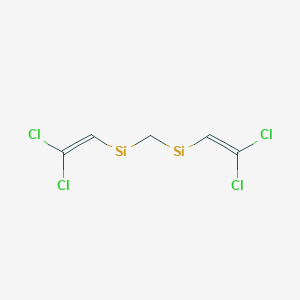
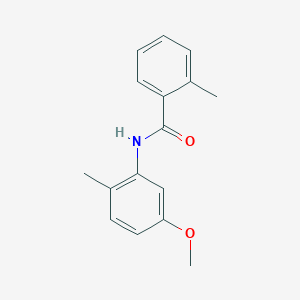
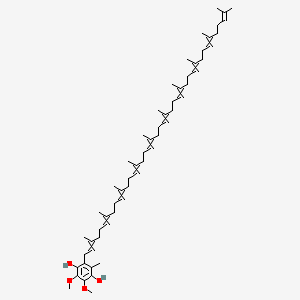
![3-bromo-11H-benzo[b]fluorene](/img/structure/B12516281.png)

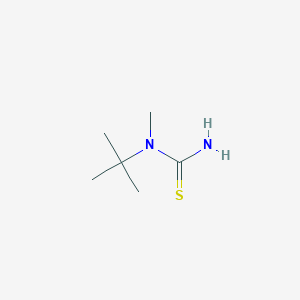

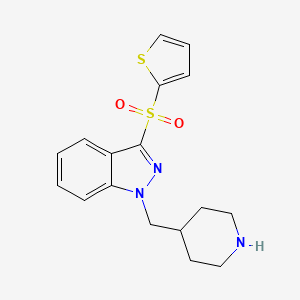
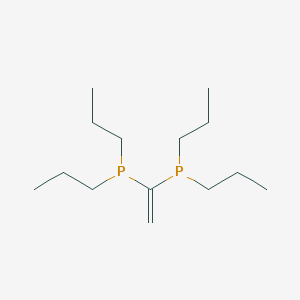
![4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)

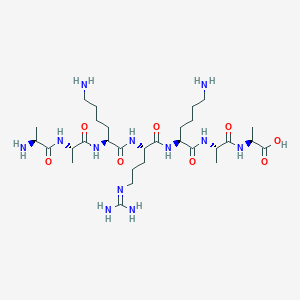
![3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B12516332.png)
